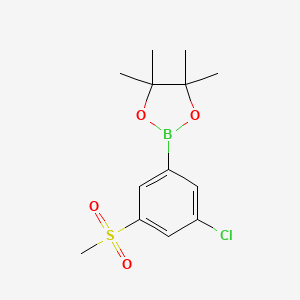

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester

Description

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester is an organoboron compound widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents compared to the free boronic acid form . The phenyl ring is substituted with a chloro group (electron-withdrawing) at position 3 and a methylsulfonyl group (strongly electron-withdrawing) at position 5, which collectively influence electronic and steric properties, dictating its reactivity in catalytic transformations. This compound is pivotal in synthesizing biaryl scaffolds for pharmaceuticals and materials science applications .

Properties

IUPAC Name |

2-(3-chloro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8-11(7-9)20(5,16)17/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUETUVRRZNVIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

Starting Materials :

-

3-Chloro-5-methylsulfonylphenyl bromide : Preferred due to its higher reactivity compared to chloride analogues.

-

Bis(pinacolato)diboron (B₂pin₂) : Serves as the boron source.

-

Palladium catalyst : Pd(dppf)Cl₂ (1–5 mol%) is optimal for electron-deficient aryl halides.

-

Base : Potassium acetate (KOAc) neutralizes HX byproducts without inducing side reactions.

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 0.3–0.6 M concentration.

Procedure :

-

Charge a nitrogen-purged reactor with 3-chloro-5-methylsulfonylphenyl bromide (1.0 equiv), B₂pin₂ (1.1–1.5 equiv), KOAc (2.0–3.0 equiv), and Pd(dppf)Cl₂ (0.01–0.1 equiv).

-

Heat to 70–100°C for 5–20 hours under inert atmosphere.

-

Cool, filter through Celite®, and concentrate under reduced pressure.

-

Purify via slurry in petroleum ether/methyl tert-butyl ether (10:1) to yield the product as a white solid.

Yield : 60–70% (typical for electron-deficient substrates).

Optimization Strategies

Catalyst Screening

Palladium catalysts significantly impact efficiency. Comparative studies from patent data demonstrate:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 45 |

| PdCl₂(dppf) | 1,4-Dioxane | 80 | 68 |

| Pd(OAc)₂ | Toluene | 100 | 32 |

PdCl₂(dppf) outperforms others due to enhanced stability and ligand-assisted oxidative addition.

Solvent and Base Effects

-

Polar solvents (DMF, dioxane) improve boron reagent solubility and reaction homogeneity.

-

KOAc minimizes protodeboronation side reactions compared to stronger bases like K₂CO₃.

Scalability and Industrial Adaptations

The patent-derived method scales linearly to multi-kilogram batches with minor modifications:

-

Batch Size : 5 L reactor → 500 L production vessel.

-

Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce costs.

-

Catalyst Recovery : Implement Pd scavengers (e.g., SiliaBond® Thiol) to reclaim >90% Pd.

Comparative Analysis of Alternative Routes

Direct Boronation vs. Multi-Step Synthesis

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Sodium periodate (NaIO4) is commonly used for the oxidative cleavage of pinacol boronates.

Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4), can be employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include phenols, reduced boronic esters, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester has several applications in scientific research:

Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to modify biomolecules for various biological studies.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step in the Suzuki-Miyaura reaction . This process leads to the formation of a new carbon-carbon bond, which is crucial in the synthesis of various organic molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Donating Groups :

- Yields for similar methoxy-substituted esters in Suzuki reactions are reported at ~62% .

- 4-Nitrophenylboronic acid pinacol ester: The nitro group (electron-withdrawing) accelerates oxidative hydrolysis with H₂O₂, generating 4-nitrophenol (λmax 405 nm). In contrast, methylsulfonyl groups may offer slower hydrolysis kinetics due to steric hindrance .

- [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester : The methylsulfanyl group (electron-donating sulfur) contrasts with methylsulfonyl, highlighting how oxidation state (S vs. SO₂) modulates electronic effects. Pyridine rings further alter conjugation .

Table 1: Substituent Electronic Effects

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example:

- Phenylboronic acid pinacol ester : Solubility in chloroform is ~120 mg/mL, while the parent acid is <10 mg/mL .

- Target compound : Methylsulfonyl and chloro groups may reduce solubility in hydrocarbons but enhance compatibility with polar aprotic solvents (e.g., THF, acetone) due to increased polarity.

- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester : Ethoxy and fluoro substituents likely improve solubility in ethers (e.g., dipropyl ether) .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 3-Chloro-5-methylsulfonylphenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves reacting the parent boronic acid with pinacol under mild conditions (room temperature to 50°C) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as anhydrous MgSO₄ or molecular sieves are used to absorb byproducts (e.g., water). Purification is achieved via column chromatography using silica gel and gradients of hexane/ethyl acetate (e.g., 4:1 to 1:1 v/v). Yield optimization requires careful control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 boronic acid to pinacol) .

Q. How do researchers assess the purity and stability of this compound during storage?

- Methodological Answer : Purity is evaluated using HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹¹B NMR. Stability is monitored under inert atmospheres (argon or nitrogen) at low temperatures (2–8°C). Decomposition pathways are identified via accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and tracked by TLC or mass spectrometry. The pinacol ester group enhances stability by protecting the boronic acid from protodeboronation .

Q. What are its primary applications in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The compound serves as an arylboronic ester partner to form carbon-carbon bonds with aryl/heteroaryl halides. Standard conditions include Pd(PPh₃)₄ (2–5 mol%), Na₂CO₃ or K₃PO₄ as base, and a 3:1 dioxane/water solvent system at 80–100°C. Its electron-withdrawing methylsulfonyl group activates the aryl ring for coupling with electron-rich partners. Yields range from 60–85%, depending on steric hindrance .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315/H319 hazards). Work in a fume hood to prevent inhalation of dust (H335). Store in airtight containers under nitrogen, away from moisture and oxidizers. Spills are neutralized with vermiculite or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be improved for substrates with high steric hindrance?

- Methodological Answer : For ortho-substituted analogs (e.g., 3-chloro-4-ethoxy derivatives), microwave-assisted synthesis (100–120°C, 30–60 min) or ultrasound irradiation improves reaction efficiency. Bulky ligands like SPhos or RuPhos enhance Pd-catalyzed coupling by reducing steric clashes. Solvent optimization (toluene/ethanol mixtures) and slow reagent addition (syringe pump) also mitigate side reactions .

Q. What strategies enable chemoselective cross-coupling in complex reaction mixtures?

- Methodological Answer : Control boronic ester speciation via pH adjustment or Lewis acid additives (e.g., Zn(OTf)₂) to favor selective transmetallation. For example, in mixtures with multiple boronic esters, selective activation of the methylsulfonyl-substituted derivative is achieved using Pd(OAc)₂ with AsPh₃ ligands, which tolerates electron-deficient aryl groups .

Q. How are reaction kinetics and boronic ester degradation monitored experimentally?

- Methodological Answer : UV-vis spectroscopy tracks reaction progress (e.g., λ = 290 nm for boronic ester, 405 nm for oxidized byproducts). Pseudo-first-order kinetics are applied using excess H₂O₂ to study oxidative degradation. Arrhenius plots (25–60°C) determine activation energy, while ¹¹B NMR identifies intermediates like boroxines .

Q. How do substituent electronic effects influence reactivity contradictions in cross-coupling?

- Methodological Answer : Conflicting reports on reactivity often arise from competing electronic (e.g., methylsulfonyl as electron-withdrawing) and steric effects. Computational DFT studies (B3LYP/6-31G*) quantify substituent effects on transition states. For example:

| Substituent Position | Hammett σ Value | Impact on Coupling Rate |

|---|---|---|

| Para-methylsulfonyl | +0.72 | Increases rate (EWG) |

| Meta-chloro | +0.37 | Moderate activation |

Experimental validation via Hammett plots resolves discrepancies .

Q. What mechanistic insights exist for its potential biological activity?

- Methodological Answer : Preliminary proteasome inhibition assays (e.g., 20S core particle) show IC₅₀ values of ~5 µM, suggesting interaction with β5 subunits. Fluorescent tagging (BODIPY-conjugated analog) and competitive binding studies with MG-132 confirm target engagement. Apoptosis assays (Annexin V/PI staining) in cancer cell lines (HeLa, MCF-7) reveal caspase-3 activation at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.